3-Bromothieno[3,2-c]pyridin-4-amine CAS number
3-Bromothieno[3,2-c]pyridin-4-amine CAS number
An In-Depth Technical Guide to 3-Bromothieno[3,2-c]pyridin-4-amine: A Core Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 3-Bromothieno[3,2-c]pyridin-4-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique fused-ring structure serves as a privileged scaffold for synthesizing targeted therapeutics, most notably kinase inhibitors. This document will delve into the compound's properties, synthetic utility, and critical role as a starting material in the generation of potent, biologically active molecules.
The foundational step in any research endeavor is the unambiguous identification of the material. 3-Bromothieno[3,2-c]pyridin-4-amine is indexed under CAS Number 799293-85-9 .[1] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 799293-85-9 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Synonyms | 3-Bromo-4-aminothieno[3,2-c]pyridine, 4-Amino-3-bromothieno[3,2-c]pyridine | [1] |
| InChI Key | NRVPVUKWJYSNTO-UHFFFAOYSA-N | [2] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [2] |
Table 1: Key Physicochemical Properties of 3-Bromothieno[3,2-c]pyridin-4-amine.
Safety and Handling
As a halogenated aromatic amine, proper handling is paramount. The compound is classified with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[2]
Precautionary Measures (P-statements): Standard laboratory precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Key precautionary statements include P261 (Avoid breathing dust) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Synthetic Considerations and Logical Framework
While 3-Bromothieno[3,2-c]pyridin-4-amine is most commonly procured as a starting material, understanding its synthetic origin provides valuable context. The construction of the thieno[3,2-c]pyridine core is a non-trivial process. A common strategy in the literature for related compounds involves the initial formation of a thienopyridinone, which can then be chemically elaborated.
For instance, a plausible synthetic pathway, inferred from related syntheses, could involve the chlorination of a 3-bromo-5H-thieno[3,2-c]pyridin-4-one intermediate, followed by amination to install the C4-amine.[3]
Field-Proven Experimental Protocol: Suzuki Cross-Coupling
The true utility of this building block is demonstrated in its application. The following protocol for a Suzuki cross-coupling reaction is adapted from patent literature, showcasing the direct use of 3-Bromothieno[3,2-c]pyridin-4-amine to generate a more complex, biologically relevant molecule.
Objective: To couple 3-Bromothieno[3,2-c]pyridin-4-amine with a boronic ester to form a C-C bond at the C3-position.
Materials:
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3-Bromothieno[3,2-c]pyridin-4-amine (1.0 eq.)
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Substituted boronic acid or ester (e.g., 1,1-dimethylethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate) (1.25 eq.)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (catalyst, e.g., 0.05 eq.)
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Potassium Carbonate (K₂CO₃) (base, 2M aqueous solution, ~3.7 eq.)
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1,4-Dioxane (solvent)
Step-by-Step Methodology:
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Reaction Setup: To a reaction vessel, add 3-Bromothieno[3,2-c]pyridin-4-amine (e.g., 2.65 g, 11.59 mmol), the indole boronic ester (e.g., 5.0 g, 14.48 mmol), 1,4-dioxane (e.g., 50 mL), and the 2M aqueous solution of potassium carbonate (e.g., 21.7 mL, 43.4 mmol).
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Inerting the Atmosphere: Cap the vessel and flush thoroughly with a stream of inert gas (Nitrogen or Argon) for several minutes. This step is critical as the Palladium catalyst is oxygen-sensitive. The causality here is that O₂ can lead to oxidative degradation of the phosphine ligands and the Pd(0) active species, deactivating the catalyst and halting the reaction.
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Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flushed mixture.
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Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 95 °C) and stir vigorously for the required time (e.g., 2 hours or until TLC/LC-MS indicates consumption of the starting material).
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice water (e.g., 100 mL) to quench the reaction and precipitate the product.
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Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude residue is typically purified by flash column chromatography on silica gel to yield the desired coupled product.
This self-validating protocol, drawn from development-phase literature, underscores the compound's robustness and utility in standard, scalable cross-coupling reactions, which are the cornerstone of modern medicinal chemistry.
Characterization and Analytical Profile
Full characterization is essential to confirm the identity and purity of the starting material and any subsequent products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine and thiophene rings, as well as a broad signal for the -NH₂ protons. ¹³C NMR would confirm the number of unique carbon environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) would be a distinctive feature in the mass spectrum. Predicted MS data suggests a monoisotopic mass of 227.93568 Da.
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Chromatography (HPLC): High-Performance Liquid Chromatography is the standard method for assessing purity. A typical purity of ≥97% is supplied commercially. [2] While detailed spectra for the parent compound are not widely published, chemical suppliers often provide a Certificate of Analysis (CoA) with this data upon request. [2]
Conclusion for the Research Professional
3-Bromothieno[3,2-c]pyridin-4-amine (CAS 799293-85-9) is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into a class of potent kinase inhibitors. Its pre-installed amine hinge-binder and reactive bromine handle allow for rapid diversification and optimization of lead compounds. For scientists engaged in kinase inhibitor programs or fragment-based drug design, this compound represents a high-value starting material, backed by a growing body of literature demonstrating its successful application in the synthesis of next-generation therapeutics.
References
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Xin, M., Zhao, X., Huang, W., Jin, Q., Wu, G., Wang, Y., Tang, F., & Xiang, H. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6250–6257. Available at: [Link]
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Zhao, X., Xin, M., Wang, Y., Huang, W., Jin, Q., Tang, F., Wu, G., Zhao, Y., & Xiang, H. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 6059–6068. Available at: [Link]
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PubMed. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as Novel Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]
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PubMed. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Available at: [Link]
- Google Patents. (2016). KR101676077B1 - Chemical compounds.
- Google Patents. (2007). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
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PubChem. (n.d.). 3-bromothieno[3,2-c]pyridin-4-amine. Retrieved January 11, 2026, from [Link]
Sources
- 1. 3-bromothieno[3,2-c]pyridin-4-amine | 799293-85-9 [chemicalbook.com]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
